An In-Depth Technical Guide to the Mechanism of Action of Isopropyl Myristate in Skin Penetration
An In-Depth Technical Guide to the Mechanism of Action of Isopropyl Myristate in Skin Penetration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl myristate (IPM) is a fatty acid ester widely employed in topical and transdermal formulations as a chemical penetration enhancer. Its primary mechanism of action involves the disruption of the highly ordered structure of the stratum corneum (SC), the outermost layer of the skin and the principal barrier to percutaneous absorption. This guide provides a comprehensive overview of the molecular mechanisms by which IPM facilitates the penetration of active pharmaceutical ingredients (APIs) through the skin. It delves into IPM's effects on the intercellular lipid matrix and keratin-filled corneocytes of the SC, supported by quantitative data from various analytical techniques. Detailed experimental protocols for key analytical methods used to characterize these effects are also provided, along with visual representations of the underlying mechanisms and experimental workflows.
Introduction
The stratum corneum presents a formidable barrier to the delivery of therapeutic agents into and through the skin. It is often described as a "brick and mortar" structure, where the "bricks" are the corneocytes (terminally differentiated keratinocytes) and the "mortar" is the continuous intercellular lipid matrix. For a drug to effectively penetrate the skin, it must navigate this complex barrier. Chemical penetration enhancers are compounds that reversibly decrease the barrier function of the SC, thereby facilitating the transport of APIs.
Isopropyl myristate (C17H34O2) is a non-polar, lipophilic ester of isopropyl alcohol and myristic acid.[1] Its efficacy as a penetration enhancer stems from its ability to interact with and modify the components of the stratum corneum.[1] This guide will explore the multifaceted mechanisms of IPM's action, including its role in lipid fluidization, disruption of lipid packing, and interaction with intracellular proteins.
Mechanism of Action of Isopropyl Myristate
The primary mechanism by which IPM enhances skin penetration is through its interaction with the intercellular lipids of the stratum corneum.[1] These lipids, primarily composed of ceramides, cholesterol, and free fatty acids, are arranged in a highly ordered, lamellar structure that is crucial for the skin's barrier function.
Interaction with the Intercellular Lipid Bilayers
IPM, being lipophilic, readily partitions into the lipid-rich intercellular domains of the SC. Once integrated into the lipid bilayers, it disrupts the tight packing of the lipid chains.[1] This disruption leads to an increase in the fluidity of the lipid matrix, creating more permeable pathways for drug molecules to diffuse through.[2] Techniques such as Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy have shown that IPM induces a shift in the CH2 stretching frequencies of SC lipids to higher wavenumbers, indicative of a more disordered or fluid state.
Alteration of Lipid Phase Behavior
Differential Scanning Calorimetry (DSC) studies have demonstrated that IPM alters the thermal behavior of the stratum corneum lipids. The highly ordered lipid structures within the SC undergo phase transitions at specific temperatures. IPM has been shown to lower the transition temperatures of these lipid domains, suggesting a disruption of the stable, crystalline lipid arrangements and a shift towards a more fluid, less ordered state.
Extraction and Solubilization of Skin Lipids
In addition to disordering the lipid bilayers, there is evidence to suggest that IPM may also extract some of the intercellular lipids, creating "pores" or channels within the lipid matrix through which drugs can more easily pass. Furthermore, IPM can act as a solvent for some lipophilic drugs, increasing their solubility within the stratum corneum and thereby enhancing the concentration gradient for diffusion.
Interaction with Intracellular Keratin
While the primary effect of IPM is on the intercellular lipids, some studies suggest that it may also interact with the keratin filaments within the corneocytes. This interaction can lead to a swelling of the corneocytes, which may further disrupt the overall structure of the stratum corneum and contribute to increased permeability.
Quantitative Data on Isopropyl Myristate's Enhancement Effect
The penetration-enhancing effect of IPM has been quantified for various drugs using in vitro permeation studies, typically employing Franz diffusion cells. The following tables summarize key quantitative data from the literature.
| Drug | Vehicle | IPM Concentration | Permeability Coefficient (Kp) x 10^-4 cm/h | Enhancement Ratio (ER) | Reference |
| Naproxen | - | - | 1.4 | 1.0 (Control) | |
| IPM | - | 36.2 | 25.9 | ||
| Testosterone | Carbopol Gel | 0% | - | 1.0 (Control) | |
| Carbopol Gel | 2% | - | 11.0 | ||
| Estradiol | Isopropanol | 0% | - | 1.0 (Control) | |
| 50% IPM in Isopropanol | 50% | - | ~8.0 (Diffusivity Increase) | ||
| Pentazocine | IPM | - | - | 1.0 (Control) | |
| 10% Glyceryl Monocaprylate in IPM | - | - | ~4.0 (Flux Increase) |
Table 1: Effect of Isopropyl Myristate on the Permeability Coefficient and Enhancement Ratio of Various Drugs.
| Analytical Technique | Parameter | Control (No IPM) | With IPM | Reference |
| ATR-FTIR | CH2 Asymmetric Stretching (cm-1) | ~2918 | Increased | |
| CH2 Symmetric Stretching (cm-1) | ~2850 | Increased | ||
| DSC | Lipid Transition Temperature (°C) | T1, T2 | Decreased | |
| SAXD | Long Lamellar Diffraction | Present | Disappeared (with co-enhancer) |
Table 2: Biophysical Changes in the Stratum Corneum Induced by Isopropyl Myristate.
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the permeation of a drug through a skin membrane from a formulation containing IPM.
Materials:
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Franz diffusion cells
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Excised human or animal skin (e.g., porcine ear skin)
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Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
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Test formulation (with and without IPM)
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Magnetic stirrer
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Water bath maintained at 32 ± 1°C
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Syringes and needles for sampling
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HPLC or other suitable analytical method for drug quantification
Procedure:
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Prepare the skin membrane by carefully excising it and removing any subcutaneous fat.
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Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
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Fill the receptor compartment with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
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Equilibrate the cells in a water bath at 32 ± 1°C for at least 30 minutes.
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Apply a known amount of the test formulation to the surface of the skin in the donor compartment.
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At predetermined time intervals, withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.
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Analyze the drug concentration in the collected samples using a validated analytical method.
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Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
Differential Scanning Calorimetry (DSC) of Stratum Corneum
Objective: To investigate the effect of IPM on the phase transition behavior of stratum corneum lipids.
Materials:
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Differential Scanning Calorimeter
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Isolated stratum corneum sheets
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Isopropyl myristate
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Hermetically sealed aluminum pans
Procedure:
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Hydrate the stratum corneum samples to a specific water content.
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Treat the hydrated SC samples with IPM for a defined period.
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Blot the treated samples to remove excess IPM.
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Seal a small piece of the treated SC (and an untreated control) in an aluminum pan.
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Place the sample pan and an empty reference pan into the DSC cell.
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Heat the samples at a controlled rate (e.g., 5-10°C/min) over a defined temperature range (e.g., 20-120°C).
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Record the heat flow as a function of temperature to obtain a thermogram.
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Analyze the thermogram to determine the peak transition temperatures (Tm) and the enthalpy of the transitions (ΔH).
Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopy of Stratum Corneum
Objective: To assess changes in the molecular organization and fluidity of stratum corneum lipids after treatment with IPM.
Materials:
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FTIR spectrometer equipped with an ATR accessory (e.g., with a ZnSe or diamond crystal)
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Isolated stratum corneum sheets
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Isopropyl myristate
Procedure:
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Record a background spectrum of the clean ATR crystal.
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Mount a piece of hydrated stratum corneum onto the ATR crystal, ensuring good contact.
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Record the spectrum of the untreated SC.
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Apply IPM to the SC sample on the crystal and allow it to incubate for a specific time.
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Record spectra at various time points after IPM application.
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Analyze the spectra for changes in the peak positions and shapes of the CH2 asymmetric (~2920 cm-1) and symmetric (~2850 cm-1) stretching vibrations, which are sensitive to the conformational order of the lipid acyl chains.
Confocal Laser Scanning Microscopy (CLSM) for Visualization of Skin Penetration
Objective: To visualize the penetration pathway and distribution of a fluorescently labeled substance in the skin in the presence of IPM.
Materials:
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Confocal laser scanning microscope
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Excised skin samples
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Fluorescent probe (e.g., Nile red, fluorescein isothiocyanate)
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Test formulation containing the fluorescent probe (with and without IPM)
Procedure:
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Mount a section of skin on a microscope slide.
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Apply the formulation containing the fluorescent probe to the skin surface.
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After a defined incubation period, remove the excess formulation.
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Acquire a series of optical sections (z-stack) through the skin from the surface to a certain depth using the CLSM.
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Select appropriate laser excitation and emission wavelengths for the fluorescent probe.
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Reconstruct a 3D image or create cross-sectional views (x-z or y-z planes) to visualize the depth and pathway of penetration.
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Compare the penetration profiles of the fluorescent probe in the presence and absence of IPM.
Visualizations of Mechanisms and Workflows
